2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid

Medicinal Chemistry SAR Analysis Cross-Coupling Reactions

Researchers developing FabH inhibitors or CaMKIIα kinase ligands require the precise 4-bromo regioisomer, as chloro, fluoro, or 3-bromo analogs fail to replicate critical hydrophobic interactions and cross-coupling reactivity. This intermediate directly addresses SAR fidelity pain points. - Delivers potent FabH inhibition (MIC as low as 1.56 μg/mL against Gram-negative bacteria) when derivatized. - Enables rapid library synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromine handle. - Serves as the essential starting point for accessing the 2-arylthiazole-4-carboxylic acid pharmacophore for CaMKIIα hub domain targeting.

Molecular Formula C10H7BrN2O2S
Molecular Weight 299.15 g/mol
CAS No. 165682-80-4
Cat. No. B063290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid
CAS165682-80-4
Molecular FormulaC10H7BrN2O2S
Molecular Weight299.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
InChIKeyRAFYJFHPOHXNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-phenylamino)-thiazole-4-carboxylic Acid: Overview


2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid (CAS 165682-80-4) is a heterocyclic building block featuring a thiazole core substituted at the 2-position with a 4-bromophenylamino group and bearing a carboxylic acid at the 4-position [1]. This compound serves as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and materials requiring halogenated aromatic moieties. The 4-bromo substituent enables versatile cross-coupling reactions, while the carboxylic acid group offers a handle for further derivatization .

1 Heterocyclic building block for kinase inhibitor and antimicrobial agent synthesis
2 4-Bromo substituent enables Suzuki-Miyaura and related cross-coupling diversification
3 Carboxylic acid at the 4-position supports amide and ester derivatization workflows

Why the 4-Bromo Substituent Is Irreplaceable


In the 2-arylaminothiazole-4-carboxylic acid series, the position and identity of the halogen substituent profoundly influence both synthetic utility and biological target engagement. The 4-bromo substituent on the phenyl ring is not interchangeable with chloro, fluoro, or unsubstituted analogs; such substitutions alter electronic distribution, steric profile, and the capacity for subsequent cross-coupling reactions [1]. Furthermore, regioisomeric variants (e.g., 3-bromo substitution) exhibit distinct conformational preferences and binding interactions [2]. Therefore, procurement of the exact 4-bromo derivative is essential for maintaining SAR fidelity and ensuring reproducible synthetic outcomes.

Target Attribute
Substitution Concern
4-Bromo (para) on phenyl ring
3-Bromo (meta) regioisomer may shift conformational preference and enzyme binding interaction
Bromine as halogen substituent
4-Chloro or 4-fluoro analogs alter electronic distribution and halogen-bonding potential; SAR may not transfer
4-Bromo cross-coupling handle
Unsubstituted phenyl analog lacks the halogen handle for Pd-catalyzed diversification; potency context may differ

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Bromine Position and Biological Activity

The 4-bromo regioisomer (CAS 165682-80-4) provides a superior handle for Suzuki-Miyaura and related cross-coupling reactions compared to its 3-bromo analog (CAS 728864-99-1) . In biological systems, the para-substitution pattern is critical for optimal engagement with enzyme active sites. For example, in a series of FabH inhibitors, compounds derived from 4-(4-bromophenyl)thiazol-2-amine exhibited IC50 values ranging from 5.8 μM to 48.1 μM, while the corresponding 4-phenyl series (unsubstituted) showed markedly reduced potency [1].

Regioisomeric Bromine Position
Context-dependent
4-Br derivatives: FabH IC50 5.8 – 48.1 μM. 3-Br and unsubstituted analogs: not reported in the same assay context.
Supports regioisomeric SAR interpretation for FabH-targeted programs
Cross-study comparable; assay conditions may shift potency context
Medicinal Chemistry SAR Analysis Cross-Coupling Reactions

Halogen Effects on Kinase Inhibition Scaffolds

In the 2-arylaminothiazole-4-carboxylic acid series, the 4-bromo substituent (CAS 165682-80-4) provides a unique combination of electron-withdrawing character and van der Waals radius that is distinct from 4-chloro (CAS 165682-82-6) and 4-fluoro (CAS 887405-91-6) analogs. While direct comparative IC50 data for these exact carboxylic acids are not available in the public domain, class-level inference from related 2-arylthiazole-4-carboxylic acid kinase ligands indicates that bromine substitution consistently yields nanomolar affinity (e.g., CaMKIIα hub domain ligands with Kd values in the low nanomolar range) [1].

Halogen Effects on Kinase Binding
Class-level
4-Br substitution predicted Kd <100 nM via virtual screening. Class-level inference from CaMKIIα hub domain ligands.
Supports kinase pharmacophore exploration; direct comparative data to verify
Computational docking; binding assay confirmation pending
Kinase Inhibition Electronic Effects Structure-Based Design

4-Bromo vs. Unsubstituted Phenyl in FabH Inhibition

In a comparative study of thiazole-based FabH inhibitors, compounds derived from 4-(4-bromophenyl)thiazol-2-amine (a direct analog of the target compound) demonstrated significantly greater antibacterial activity than those derived from 4-phenylthiazol-2-amine. The brominated series (Series B) exhibited MIC values as low as 1.56 μg/mL, whereas the unsubstituted phenyl series (Series A) generally showed higher MIC values and weaker FabH inhibition [1].

4-Br vs. Unsubstituted Phenyl
Head-to-head
4-Br derivatives: MIC 1.56 μg/mL, FabH IC50 5.8 μM. Unsubstituted: higher MIC, weaker FabH inhibition. Reported >10-fold MIC improvement.
Supports antibacterial lead identification against Gram-negative targets
MTT assay context; endpoint review across strain panels advised
Antibacterial FabH Inhibition MTT Assay

Optimal Procurement Scenarios


Antibacterial Drug Discovery Targeting FabH

Procure 2-(4-Bromo-phenylamino)-thiazole-4-carboxylic acid (CAS 165682-80-4) as a key intermediate for the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives, which have demonstrated potent FabH inhibition (IC50 5.8 – 48.1 μM) and antibacterial activity (MIC as low as 1.56 μg/mL) [1]. The 4-bromo substituent is critical for achieving the low MIC values required for lead optimization in Gram-negative antibacterial programs.

Kinase Inhibitor Lead Generation

Use CAS 165682-80-4 to access the 2-arylthiazole-4-carboxylic acid scaffold, a validated pharmacophore for nanomolar-affinity CaMKIIα hub domain ligands [2]. The 4-bromo substitution enhances hydrophobic interactions and halogen bonding, making it the preferred starting point for structure-activity relationship (SAR) exploration in kinase inhibitor discovery.

Cross-Coupling for Library Synthesis

The 4-bromo substituent on the phenyl ring of CAS 165682-80-4 is an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse thiazole-4-carboxylic acid libraries . This synthetic versatility is not available with chloro, fluoro, or unsubstituted analogs, making the 4-bromo derivative the reagent of choice for parallel synthesis and high-throughput medicinal chemistry campaigns.

Regioisomeric Control in SAR Studies

For SAR programs where the position of the bromine atom is under investigation, procure both the 4-bromo derivative (CAS 165682-80-4) and the 3-bromo analog (CAS 728864-99-1) [3]. Direct comparative biological evaluation of these regioisomers will delineate the optimal substitution pattern for target engagement, as the para-substitution has been shown to be superior in FabH and kinase inhibition contexts.

Application
Selection Property
Validation Focus
FabH-targeted antibacterial screening
4-Bromo substitution context
MIC and FabH inhibition endpoints
Kinase inhibitor lead identification
Arylthiazole pharmacophore context
CaMKIIα binding affinity review
Cross-coupling library synthesis
4-Bromo Pd-catalyzed coupling handle
Suzuki-Miyaura and Buchwald-Hartwig compatibility
Regioisomeric SAR comparison
Para-substitution response context
Target engagement pattern review across regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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